(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-31-22-7-3-2-5-18(22)6-4-8-23-24(30)19-9-10-21(29)20(25(19)32-23)17-27-13-11-26(12-14-27)15-16-28/h2-10,28-29H,11-17H2,1H3/b6-4+,23-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBDTVNISBOCDB-YUMLRZHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps. One common approach is to start with the benzofuran core and introduce the piperazine ring through a series of nucleophilic substitution reactions. The hydroxyethyl group can be added via an alkylation reaction, and the methoxyphenyl group can be introduced through a condensation reaction. The final product is obtained after purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound contains several reactive moieties:
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Benzofuran-3-one core : Prone to nucleophilic attack at the ketone and electrophilic substitution on the aromatic ring.
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6-Hydroxy group : Potential site for oxidation, esterification, or etherification.
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7-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl] substituent : The piperazine ring can undergo alkylation, protonation, or coordination with metal ions.
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(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene group : The α,β-unsaturated ketone system may participate in Michael additions or cycloadditions.
Nucleophilic Reactions
The α,β-unsaturated ketone in the benzofuranone core is susceptible to nucleophilic attack. For example:
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Michael Addition | Grignard reagents | Alkyl/aryl addition to the β-carbon |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Diels-Alder adducts |
Oxidation and Reduction
The hydroxy group at position 6 and the ketone group are redox-active:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation (OH → carbonyl) | KMnO₄/H⁺ | Conversion to a quinone-like structure |
| Reduction (C=O → C–OH) | NaBH₄ | Secondary alcohol formation |
Piperazine Functionalization
The piperazine ring’s nitrogen atoms can react with electrophiles:
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halides | N-alkylated piperazine derivatives |
| Acylation | Acetyl chloride | N-acetylpiperazine |
Stability Considerations
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pH Sensitivity : The hydroxy and piperazine groups may protonate/deprotonate in acidic/basic conditions, altering solubility and reactivity.
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Photodegradation : Benzofuranones with conjugated systems often undergo photoisomerization or cleavage under UV light .
Comparative Analysis with Analogues
The provided PubChem entries ( ) highlight analogs with similar frameworks:
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CID 1836181 ( ): Shares the benzofuranone-piperazine scaffold. Reported stability in aqueous solutions at neutral pH.
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CID 1784707 ( ): Contains a trimethoxybenzylidene group; undergoes hydrolysis under strongly acidic conditions.
These analogs suggest that the target compound may exhibit comparable stability and reactivity trends.
Research Gaps and Recommendations
No experimental reaction data for the exact compound was found in the reviewed sources. Future studies should prioritize:
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Kinetic studies of hydrolysis and oxidation.
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Catalytic applications (e.g., asymmetric synthesis via chiral piperazine coordination).
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Biological activity modulation through targeted derivatization.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with proteins and enzymes makes it valuable for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester functional group.
Chimassorb® light stabilizer: Used in polymers to enhance UV resistance.
Uniqueness
What sets (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one apart is its combination of functional groups and structural complexity. This allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Biological Activity
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and related case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
IUPAC Name: this compound
Molecular Formula: C26H32N2O4
Molecular Weight: 436.55 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization with piperazine and methoxyphenyl groups. The synthetic route often utilizes various reagents and conditions to optimize yield and purity.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as receptors or enzymes involved in various signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits notable antioxidant , anti-inflammatory , and antitumor activities. The following table summarizes key biological activities reported in various studies:
Study 1: Antioxidant Activity
A study demonstrated that the compound significantly reduced oxidative stress markers in cellular models. The results indicated a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Study 2: Anti-inflammatory Properties
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in inflammatory disorders.
Study 3: Antitumor Activity
The compound was tested against several cancer cell lines, including breast and lung cancer. Results showed significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics. Mechanistic studies indicated that it induced apoptosis through the mitochondrial pathway.
Q & A
Q. What are the key synthetic pathways for constructing the benzofuran-3-one core of this compound?
The benzofuran-3-one core can be synthesized via cyclization of substituted catechol derivatives under acidic or oxidative conditions. For example, condensation reactions involving 2-hydroxybenzaldehyde derivatives with ketones or esters, followed by intramolecular cyclization, are commonly employed . The stereochemistry (Z/E configuration) at the exocyclic double bond is controlled using catalysts like L-proline or chiral auxiliaries to ensure regioselectivity .
Q. How can the piperazine-hydroxethyl moiety be introduced into the structure?
The 4-(2-hydroxyethyl)piperazine group is typically introduced via nucleophilic substitution or reductive amination. A Mannich reaction using formaldehyde and piperazine derivatives under basic conditions is a standard method, followed by hydroxyethylation with ethylene oxide or 2-chloroethanol . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the product from unreacted intermediates .
Q. What analytical techniques are used to confirm the stereochemistry of the exocyclic double bond (Z/E)?
Nuclear Overhauser Effect (NOE) NMR experiments are essential for distinguishing Z/E isomers. For instance, NOE correlations between the benzofuran-3-one proton and the methoxyphenyl group confirm the (2E) configuration. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation .
Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological assays?
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm is standard. Purity ≥95% is required for in vitro assays, validated using calibration curves of reference standards . Impurity profiling via LC-MS identifies byproducts like unreacted piperazine intermediates or oxidation derivatives .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of multi-step synthesis for this compound?
Bayesian optimization algorithms can iteratively adjust reaction parameters (e.g., temperature, solvent ratio, catalyst loading) based on prior experimental outcomes. For example, a 2023 study demonstrated a 22% yield increase in similar benzofuran derivatives by optimizing the condensation step via Gaussian process models . Key parameters include reaction time (6–24 hr) and solvent polarity (logP optimization) .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities. The piperazine-hydroxethyl group shows hydrogen bonding with kinase ATP-binding pockets, while the methoxyphenyl moiety contributes hydrophobic interactions. Free energy perturbation (FEP) calculations refine binding energy predictions (±1.5 kcal/mol accuracy) .
Q. How do non-covalent interactions (e.g., π-π stacking) influence crystallization for X-ray studies?
The methoxyphenyl and benzofuran groups engage in π-π stacking, stabilizing crystal lattices. Solvent selection (e.g., DMSO/EtOH mixtures) and slow evaporation at 4°C enhance crystal quality. A 2024 study reported triclinic crystal symmetry (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å for similar piperazine derivatives .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies in IC₅₀ values (e.g., 5–50 μM in kinase inhibition assays) may arise from assay conditions (ATP concentration, pH) or cell-line specificity. Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of PubChem BioAssay data (AID 743255) provide benchmarks .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Piperazine Hydroxyethylation
| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Mannich reaction | Formaldehyde, piperazine, HCl | 60°C | 78 | 92% | |
| Hydroxyethylation | Ethylene oxide, K₂CO₃ | 80°C | 65 | 89% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
